An In-Depth Technical Guide to 5-(o-Tolyl)furan-2-carboxylic acid (CAS No. 80174-04-5)
An In-Depth Technical Guide to 5-(o-Tolyl)furan-2-carboxylic acid (CAS No. 80174-04-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(o-Tolyl)furan-2-carboxylic acid, identified by the CAS number 80174-04-5, is a substituted furan derivative that has garnered interest within the scientific community.[1] Its structure, featuring a furan carboxylic acid moiety linked to an ortho-tolyl group, positions it as a noteworthy candidate for investigation in medicinal chemistry and materials science. Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2] The strategic placement of the tolyl group on the furan ring is anticipated to modulate its electronic and steric properties, potentially influencing its biological efficacy and therapeutic applications. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(o-Tolyl)furan-2-carboxylic acid is fundamental for its application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its chemical structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 80174-04-5 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| IUPAC Name | 5-(2-methylphenyl)furan-2-carboxylic acid | [1] |
| Molecular Weight | 202.21 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred |
Synthesis and Mechanistic Insights
The synthesis of 5-(o-Tolyl)furan-2-carboxylic acid can be effectively achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This widely utilized method allows for the formation of a carbon-carbon bond between a furanone derivative and an arylboronic acid.
Proposed Synthesis Workflow
Caption: Proposed Suzuki coupling workflow for the synthesis of 5-(o-Tolyl)furan-2-carboxylic acid.
Detailed Experimental Protocol
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Reaction Setup: In a round-bottom flask, combine 5-bromofuran-2-carboxylic acid (1 equivalent), o-tolylboronic acid (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
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Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as sodium carbonate (2 equivalents).
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Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
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Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
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Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(o-Tolyl)furan-2-carboxylic acid.
Causality behind Experimental Choices:
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Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki coupling, facilitating the oxidative addition, transmetalation, and reductive elimination steps.
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Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.
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Solvent System: A biphasic solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base.
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the furan and tolyl rings, a singlet for the methyl group on the tolyl ring, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons of the furan and tolyl rings, and the methyl carbon.
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FT-IR: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic bands for the C-O and C-H bonds of the aromatic rings.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Applications in Drug Development
Furan-based compounds are recognized for their diverse pharmacological activities. The structural motif of 5-(o-Tolyl)furan-2-carboxylic acid suggests its potential as a scaffold for the development of novel therapeutic agents.
Antimicrobial and Antifungal Activity
Derivatives of furan-2-carboxylic acid have demonstrated notable antimicrobial and antifungal properties. The mechanism of action is often attributed to the ability of the furan ring to undergo bioactivation within microbial cells, leading to the generation of reactive species that can damage cellular components. The lipophilic nature of the tolyl group in 5-(o-Tolyl)furan-2-carboxylic acid may enhance its ability to penetrate microbial cell membranes, potentially increasing its efficacy.
Anti-inflammatory Potential
Certain furan derivatives have been investigated as anti-inflammatory agents. Their mechanism may involve the inhibition of key inflammatory enzymes or the modulation of signaling pathways involved in the inflammatory response. Further investigation into the anti-inflammatory properties of 5-(o-Tolyl)furan-2-carboxylic acid is warranted.
Signaling Pathway Diagram
Caption: Potential mechanism of action for 5-(o-Tolyl)furan-2-carboxylic acid.
Conclusion
5-(o-Tolyl)furan-2-carboxylic acid represents a molecule of significant interest for researchers in drug discovery and materials science. Its synthesis via established methods like the Suzuki coupling is feasible, and its furan-based structure suggests a range of potential biological activities. While further experimental validation of its properties and biological efficacy is required, this guide provides a solid foundation for future research and development efforts centered on this promising compound. The exploration of its therapeutic potential, guided by the principles of medicinal chemistry and structure-activity relationship studies, could lead to the development of novel and effective therapeutic agents.
References
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
- Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. (2019). BMC Chemistry.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Methyl 5-(2-Fluoro-4-nitrophenyl)
- 5-o-Tolyl-furan-2-carboxylic acid. (n.d.). Fluorochem.
